2-Methoxybenzyl imidothiocarbamate
Description
2-Methoxybenzyl imidothiocarbamate is a synthetic organic compound characterized by an imidothiocarbamate core functionalized with a 2-methoxybenzyl substituent. The 2-methoxybenzyl group is a critical pharmacophore, influencing electronic and steric interactions, while the imidothiocarbamate moiety may contribute to binding affinity and metabolic stability.
Properties
Molecular Formula |
C9H12N2OS |
|---|---|
Molecular Weight |
196.27 g/mol |
IUPAC Name |
(2-methoxyphenyl)methyl carbamimidothioate |
InChI |
InChI=1S/C9H12N2OS/c1-12-8-5-3-2-4-7(8)6-13-9(10)11/h2-5H,6H2,1H3,(H3,10,11) |
InChI Key |
OFCQDPPGKXZDIK-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CSC(=N)N |
Canonical SMILES |
COC1=CC=CC=C1CSC(=N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Structural and Functional Comparisons
The 2-methoxybenzyl group is a common substituent in bioactive molecules. Below is a detailed comparison with compounds sharing this group or analogous functionalization:
Key Findings:
Substituent Impact on Stability: The 2-methoxybenzyl group in NBOMe derivatives (e.g., 25iP-NBOMe) produces diagnostic ions at m/z = 121.0648 (C8H9O+) and m/z = 91.0542 (C7H7+) during mass spectrometry, indicating cleavage of the benzyl moiety . This contrasts with fluorobenzyl analogs (e.g., 25B-NBF), which yield m/z = 109.0448 (C7H6F+), highlighting the substituent’s influence on fragmentation patterns. Methoxy-substituted compounds generally exhibit higher metabolic stability than halogenated derivatives due to reduced susceptibility to oxidative degradation.
Electronic and Steric Effects: The electron-donating methoxy group enhances π-π stacking interactions in receptor binding, as seen in 3,4-DMA-NBOMe’s increased affinity for serotonin receptors compared to non-methoxy analogs .
Analytical Challenges :
- While methoxybenzyl derivatives are identifiable via characteristic MS fragments, imidothiocarbamates may require specialized techniques (e.g., high-resolution MS/MS) due to their complex fragmentation pathways.
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